Methyl-d3-phosphonic Dichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl-d3-phosphonic Dichloride” is an organophosphorus compound . It is a white crystalline solid that melts slightly above room temperature . It has a number of commercial uses but is most notable as being a precursor to several chemical weapons agents .

Synthesis Analysis

“Methyl-d3-phosphonic Dichloride” is produced by the oxidation of methyldichlorophosphine, with sulfuryl chloride . The reaction can be represented as follows: CH3PCl2 + SO2Cl2 → CH3P(O)Cl2 + SOCl2 . It can also be produced from a range of methylphosphonates (e.g., dimethyl methylphosphonate) via chlorination with thionyl chloride .

Molecular Structure Analysis

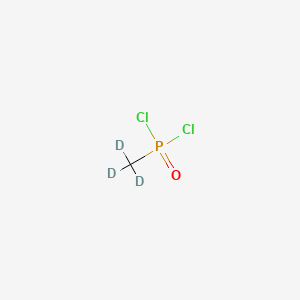

The molecular formula of “Methyl-d3-phosphonic Dichloride” is CH3Cl2OP . Its molecular weight is 132.914 . The structure of this compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

With hydrogen fluoride or sodium fluoride, “Methyl-d3-phosphonic Dichloride” can be used to produce methylphosphonyl difluoride . With alcohols, it converts to the dialkoxide . The reaction can be represented as follows: CH3P(O)Cl2 + 2 HOR → CH3P(O)(OR)2 + HCl .

Physical And Chemical Properties Analysis

“Methyl-d3-phosphonic Dichloride” has a density of 1.468 g/mL at 20 °C . Its melting point ranges from 28 to 34 °C , and its boiling point is 163 °C . It reacts with water and is soluble in ether and THF .

Aplicaciones Científicas De Investigación

Synthesis of Oligonucleoside Methylphosphonates : Methylphosphonic dichloride is used for preparing protected deoxyribonucleoside 3'-methylphosphonate beta-cyanoethyl esters and protected oligonucleoside methylphosphonates in solution. These compounds have significant implications in nucleic acids research (Miller et al., 1983).

Sensor for Stimulant Nerve Agents : It's applied in the development of sensors for detecting stimulant nerve agents. Polyaniline films coated on glass surfaces can detect methyl phosphonic dichloride and related compounds through conductivity changes (Hosseini et al., 2013).

Starting Material in Organophosphorus Chemistry : Dichloro(methyl)phosphane, a related compound, is essential in synthesizing various phosphonic, phosphinic, and phosphonous acid derivatives, highlighting its importance in organic synthesis and applications (Weissermel et al., 1981).

Catalytic Synthesis : Used in the catalytic synthesis of methyl phosphonic dichloride from methane and phosphorus trichloride. This process explores the catalytic potentials of perovskite-type oxides (Zi-chuan Ma, 2009).

Solubility and Stoichiometry in Inhibitors : Its derivatives, like calcium-diethylenetriaminepenta(methylene phosphonate), are investigated for their solubility and stoichiometry, relevant in understanding scale and corrosion inhibitors (Oddo & Tomson, 1990).

Synthesis of Phosphonic Dichlorides : Alternative methods for synthesizing phosphonic dichlorides, including methyl phosphonic dichloride, are explored for their efficiency and potential applications (Maier, 1973).

Mecanismo De Acción

Safety and Hazards

“Methyl-d3-phosphonic Dichloride” is very toxic and reacts vigorously with water to release hydrochloric acid . It is also listed under Schedule 2 of the Chemical Weapons Convention as it is used in the production of organophosphorus nerve agents such as sarin and soman . It is poisonous if inhaled or swallowed . Contact causes severe burns to skin and eyes .

Propiedades

IUPAC Name |

trideuterio(dichlorophosphoryl)methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl2OP/c1-5(2,3)4/h1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLFRABIDYGTAZ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])P(=O)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl2OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858091 |

Source

|

| Record name | (~2~H_3_)Methylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104801-17-4 |

Source

|

| Record name | (~2~H_3_)Methylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyrimido[5,4-e][1,3]oxazine](/img/structure/B585678.png)